2-chloro-5-(2-fluoropropan-2-yl)pyridine
Description
2-Chloro-5-(2-fluoropropan-2-yl)pyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 2-position and a 2-fluoropropan-2-yl group at the 5-position of the pyridine ring. Pyridine derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and ability to engage in hydrogen bonding and π-π interactions . The fluorine and chlorine substituents in this compound likely enhance its lipophilicity, metabolic stability, and binding affinity to biological targets, as seen in related molecules .
Properties
IUPAC Name |
2-chloro-5-(2-fluoropropan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-8(2,10)6-3-4-7(9)11-5-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCCRDGVRNFTIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-5-(2-fluoropropan-2-yl)pyridine involves several steps. One common method includes the reaction of 2-chloro-5-iodopyridine with sodium pentafluoropropionate in the presence of copper(I) iodide (CuI) in N-methyl-2-pyrrolidone (NMP), resulting in the formation of the desired compound . This reaction typically yields around 30% of the product. Industrial production methods may involve similar synthetic routes but optimized for higher yields and scalability.
Chemical Reactions Analysis
2-chloro-5-(2-fluoropropan-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines, to form substituted pyridines.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although detailed reaction conditions and products are less commonly documented.
Coupling Reactions: It can participate in coupling reactions, such as Negishi cross-coupling, to form bipyridines.
Scientific Research Applications
2-chloro-5-(2-fluoropropan-2-yl)pyridine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chloro-5-(2-fluoropropan-2-yl)pyridine involves its interaction with specific molecular targets. For instance, when used as a precursor for P2X7 receptor antagonists, it binds to the P2X7 receptor, inhibiting its activity and thereby modulating inflammatory responses . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of halogen substituents on the pyridine ring critically influences reactivity and bioactivity. For example:
- 2-Chloro-5-(trifluoromethyl)pyridine (): The trifluoromethyl group at the 5-position enhances electron-withdrawing effects, increasing stability and resistance to metabolic degradation compared to non-fluorinated analogs.
- 2-Fluoro-5-methoxypyridine (): Replacing chlorine with fluorine reduces steric hindrance but maintains strong electronegativity, altering binding modes in enzyme interactions.
- 2-Chloro-5-(7-chloroheptanoyl)pyridine (): A chloroheptanoyl chain at the 5-position improves membrane permeability, leading to higher acetylcholinesterase (AChE) inhibition compared to shorter-chain analogs.
Physicochemical Properties
Substituents significantly alter solubility, logP, and molecular volume:
- 2-Chloro-5-(trifluoromethoxy)phenylpyridine (): The trifluoromethoxy group increases logP (2.8) and molecular volume (250 ų), enhancing lipid membrane penetration.
- 2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine (): A polar imidazole ring reduces logP (1.2), improving aqueous solubility but limiting blood-brain barrier (BBB) penetration.
- 2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)pyridine (): The dioxolane ring introduces stereoelectronic effects, increasing stability in acidic environments.
Implications for 2-Chloro-5-(2-Fluoropropan-2-yl)Pyridine : The 2-fluoropropan-2-yl group likely confers moderate lipophilicity (predicted logP ~2.5) and a molecular volume of ~200 ų, balancing solubility and membrane permeability .
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